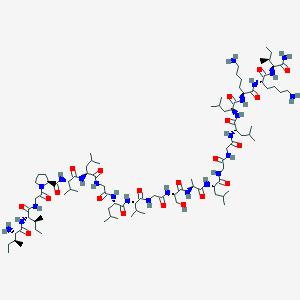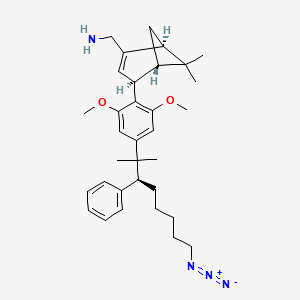
Pcsk9-IN-27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pcsk9-IN-27 is a compound that targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein involved in the regulation of low-density lipoprotein (LDL) cholesterol levels. PCSK9 inhibitors have gained significant attention due to their potential in treating hypercholesterolemia and reducing cardiovascular risks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-27 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature . Generally, the synthesis involves:
- Formation of core structures through condensation reactions.
- Introduction of functional groups via substitution reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing robust purification processes to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pcsk9-IN-27 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
Pcsk9-IN-27 has a wide range of scientific research applications:
Mechanism of Action
Pcsk9-IN-27 exerts its effects by binding to PCSK9, preventing it from interacting with LDL receptors on the surface of hepatocytes. This inhibition leads to increased recycling of LDL receptors, enhancing the clearance of LDL cholesterol from the bloodstream . The molecular targets involved include the LDL receptor and PCSK9 itself, with pathways related to cholesterol metabolism being significantly affected .
Comparison with Similar Compounds
Similar Compounds
Evolocumab: A monoclonal antibody that inhibits PCSK9.
Alirocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA that reduces PCSK9 levels.
Uniqueness
Pcsk9-IN-27 is unique due to its specific binding affinity and inhibition mechanism, which may offer advantages in terms of efficacy and safety compared to other PCSK9 inhibitors .
Properties
Molecular Formula |
C22H23ClN6O |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
3-chloro-1-[6-[[(1S,3S)-3-[(5-cyclopropylpyrazin-2-yl)amino]cyclopentyl]amino]pyridin-3-yl]pyridin-2-one |
InChI |
InChI=1S/C22H23ClN6O/c23-18-2-1-9-29(22(18)30)17-7-8-20(25-11-17)27-15-5-6-16(10-15)28-21-13-24-19(12-26-21)14-3-4-14/h1-2,7-9,11-16H,3-6,10H2,(H,25,27)(H,26,28)/t15-,16-/m0/s1 |
InChI Key |
KKYQXYLAXDFPFK-HOTGVXAUSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@H]1NC2=NC=C(C=C2)N3C=CC=C(C3=O)Cl)NC4=NC=C(N=C4)C5CC5 |
Canonical SMILES |
C1CC1C2=CN=C(C=N2)NC3CCC(C3)NC4=NC=C(C=C4)N5C=CC=C(C5=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)

![tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12374008.png)


![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)





